molecular formula C16H23N3O4 B193239 二羟基苯达莫司汀 CAS No. 109882-30-6

二羟基苯达莫司汀

货号 B193239
CAS 编号: 109882-30-6
分子量: 321.37 g/mol
InChI 键: XQMDIDKYVZPCNV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bendamustine is an antineoplastic agent used for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed following rituximab therapy . It is a nitrogen mustard drug indicated for use in the treatment of CLL and NHL that has progressed during or within six months of treatment with rituximab or a rituximab-containing regimen . Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules .


Molecular Structure Analysis

The Dihydroxy Bendamustine molecule contains a total of 47 bond(s). There are 24 non-H bond(s), 11 multiple bond(s), 9 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aromatic), 3 hydroxyl group(s), 2 .


Chemical Reactions Analysis

Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t 1/2 (~40 min) as the effective t 1/2 since the final phase represents <1 % of the area under the curve . Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity .


Physical And Chemical Properties Analysis

Bendamustine is a white, water-soluble microcrystalline powder with amphoteric properties .

科学研究应用

  1. 抗癌药物苯达莫司汀抑制STAT3:苯达莫司汀(BENDA)以其通过与DNA结合并干扰其复制来阻止癌细胞生长而闻名。它抑制了信号转导子和转录激活因子3(STAT3),这在癌症病理学中至关重要。然而,其不活跃的代谢物二羟基苯达莫司汀(HP2)不抑制STAT3 (Iwamoto et al., 2017)

  2. 药代动力学和药效学特征:苯达莫司汀经过快速水解形成单羟基苯达莫司汀和二羟基苯达莫司汀,这两者几乎没有活性。本研究总结了成人和小儿血液恶性肿瘤患者中苯达莫司汀及其代谢物的药代动力学和药效学 (Darwish et al., 2015)

  3. 苯达莫司汀的代谢物谱:一项关于苯达莫司汀在人体中代谢途径的研究确定了各种代谢物,包括二羟基苯达莫司汀。这些发现有助于了解该药物在癌症治疗中的疗效和安全性 (Dubbelman et al., 2012)

  4. 作用机制和联合治疗:苯达莫司汀的作用机制一直在研究中,已经显示其主要作为一种烷化剂。该研究探讨了苯达莫司汀联合方案背后的合理性,突出了其与其他烷化剂相比的独特性质 (Gandhi, 2002)

  5. 独特的细胞毒性模式:苯达莫司汀显示出与其他烷化剂相比的独特细胞毒性模式和机制特征。其独特作用包括激活DNA损伤应激反应和凋亡,这在癌症治疗中非常重要 (Leoni et al., 2008)

  6. 对脑转移的活性:一项病例研究报告了苯达莫司汀在脑转移中的显著活性。这表明其作为治疗转移性脑癌的潜在策略,尽管在这一领域仍需要更多研究 (Zulkowski et al., 2002)

安全和危害

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Bendamustine is extensively metabolized, with subsequent excretion in both urine and feces. Accumulation of bendamustine is not anticipated in cancer patients with renal or hepatic impairment, because of the dose administration schedule and short half-life . The effect of hepatic/renal impairment on bendamustine pharmacokinetics remains to be elucidated .

属性

IUPAC Name

4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMDIDKYVZPCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548492
Record name 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroxy Bendamustine

CAS RN

109882-30-6
Record name Des(di(2-chloroethyl))-di(2-hydroxyethyl) bendamustine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109882306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-[Bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROXY BENDAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ELC90802
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroxy Bendamustine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dihydroxy Bendamustine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dihydroxy Bendamustine
Reactant of Route 4
Dihydroxy Bendamustine
Reactant of Route 5
Reactant of Route 5
Dihydroxy Bendamustine
Reactant of Route 6
Reactant of Route 6
Dihydroxy Bendamustine

Citations

For This Compound
30
Citations
M Darwish, M Bond, E Hellriegel, P Robertson… - Cancer Chemotherapy …, 2015 - Springer
… Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity. Cytochrome P450 (CYP) 1A2 oxidation yields the …
Number of citations: 36 link.springer.com
AC Dubbelman, H Rosing, M Darwish, D D'Andrea… - Drugs in R&D, 2013 - Springer
… A major route of bendamustine metabolism is hydrolysis to the inactive products monohydroxy bendamustine (HP1) and dihydroxy bendamustine (HP2), which make little or no …
Number of citations: 45 link.springer.com
W Munakata, K Tobinai - Expert Opinion on Drug Discovery, 2016 - Taylor & Francis
Introduction: Non-Hodgkin lymphoma (NHL) is a heterogeneous group of lymphoid malignancies. The treatment strategy for patients with NHL had remained unchanged until the advent …
Number of citations: 5 www.tandfonline.com
JE Chang, BS Kahl - Expert opinion on pharmacotherapy, 2012 - Taylor & Francis
Introduction: Chronic lymphocytic leukemia (CLL) often has an extended disease course. With a median age at diagnosis of 72 years, newer treatment options with less toxicity than …
Number of citations: 25 www.tandfonline.com
J Teichert, F Baumann, Q Chao, C Franklin… - Cancer chemotherapy …, 2007 - Springer
… The BM hydrochloride, monohydroxy bendamustine (OH-BM), dihydroxy bendamustine (DiOH-BM), and the internal standard (IS) were generous gifts from ribosepharm GmbH (Munich, …
Number of citations: 95 link.springer.com
V Gandhi, JA Burger - Clinical cancer research, 2009 - AACR
… Hydroxylation of the alkylating group leads to formation of monohydroxy- and dihydroxy-bendamustine, which are virtually inactive. Beta-oxidation of the butyric acid side chain …
Number of citations: 44 aacrjournals.org
LM Leoni - Seminars in hematology, 2011 - Elsevier
… Two products of chemical hydrolysis of the chloroethylamine alkylating group, namely, monohydroxy and dihydroxy bendamustine, have also been detected, and these metabolites …
Number of citations: 51 www.sciencedirect.com
K Iwamoto, Y Uehara, Y Inoue, K Taguchi, D Muraoka… - PLoS …, 2017 - journals.plos.org
… human STAT3, binding of STAT3–Src homology 2 (SH2) to the phosphotyrosine (pTyr, pY) peptide was inhibited by BENDA but not by the inactive metabolite dihydroxy bendamustine (…
Number of citations: 16 journals.plos.org
M Rasschaert, D Schrijvers, J Van den Brande… - British journal of …, 2007 - nature.com
The aim of the study was to determine the maximum tolerated dose (MTD), the dose limiting toxicity (DLT), and the pharmacokinetic profile (P k) of bendamustine (BM) on a day 1 and 2 …
Number of citations: 56 www.nature.com
AR Palla, G Nihalani… - Journal of Current Pharma …, 2021 - search.proquest.com
… Bendamustine (impurity A) was observed in all three formulations in a significant amount and other two known impurities such as dihydroxy Bendamustine (Impurity B) and Dimer …
Number of citations: 0 search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。